![molecular formula C19H18N8O2 B2359427 3-(4-(3-甲基-[1,2,4]三唑并[4,3-a]吡嗪-8-基)哌嗪-1-羰基)-1,8-萘啶-2(1H)-酮 CAS No. 2034367-73-0](/img/structure/B2359427.png)
3-(4-(3-甲基-[1,2,4]三唑并[4,3-a]吡嗪-8-基)哌嗪-1-羰基)-1,8-萘啶-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H18N8O2 and its molecular weight is 390.407. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
含能材料研发
含有[1,2,4]三唑并[4,3-b][1,2,4,5]四嗪结构的化合物已被合成用作含能材料。这些材料旨在对外部刺激不敏感,同时提供高爆轰性能。 例如,相关化合物5表现出优异的不敏感性(IS = 43 J,FS>360 N)和非常好的计算爆轰性能(Dv = 9408 m/s,P = 37.8 GPa),与二级炸药基准CL-20相当 .
癌症治疗
[1,2,4]三唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶衍生物已被发现为新型CDK2抑制剂,是癌症治疗的一个有吸引力的靶点。 这些化合物已显示出对各种癌细胞系的显著生长抑制作用,包括MCF-7和HCT-116,IC50值分别在45–97 nM和6–99 nM范围内 .
微管聚合抑制
吲哚基[1,2,4]三唑并[4,3-a]吡啶衍生物已被设计为微管聚合抑制剂。 这些化合物已显示出对一组癌细胞系具有中等至强烈的抗增殖活性,表明它们在癌症治疗中的潜在用途 .
半导体研究
研究了[1,2,4]三唑并[4,3-b:3',4'-f][1,2,4,5]四嗪基化合物的基本光学、电化学和半导体性质。 这项研究对于开发具有电子和光子学潜在应用的新型半导体材料至关重要 .
抗肿瘤活性
设计了一系列带有4-氧代吡啶酮部分的三唑并吡嗪衍生物,以评估其对三种癌细胞系(A549、MCF-7和HeLa)和c-Met激酶的IC50值。 这些研究对于发现具有抗肿瘤活性的新化合物至关重要 .
作用机制
Target of Action
The primary target of this compound, also known as Fezolinetant , is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind tachykinins, a family of peptides involved in many physiological and pathological processes.
Mode of Action
Fezolinetant acts as an inhibitor to the Neurokinin Receptor . By binding to these receptors, it prevents the normal signaling process, leading to changes in the physiological response.
Pharmacokinetics
It has a predicted boiling point of 623.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It is soluble in DMSO up to a concentration of 20.0 mg/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thereby affecting its bioavailability.
Result of Action
As an inhibitor of the neurokinin receptor , it likely alters the normal physiological responses mediated by these receptors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For Fezolinetant, it is recommended to be stored at -20°C , indicating that lower temperatures may be necessary for its stability.
生化分析
Biochemical Properties
The compound 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can alter the normal functioning of these processes, leading to changes in cell behavior .
Molecular Mechanism
The molecular mechanism of action of 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is complex . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one within cells and tissues are critical aspects of its biochemical profile . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
属性
IUPAC Name |
3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O2/c1-12-23-24-17-16(21-5-6-27(12)17)25-7-9-26(10-8-25)19(29)14-11-13-3-2-4-20-15(13)22-18(14)28/h2-6,11H,7-10H2,1H3,(H,20,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYMCKHPDHJPMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(NC4=O)N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
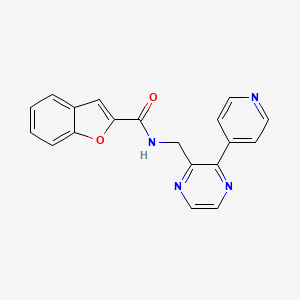
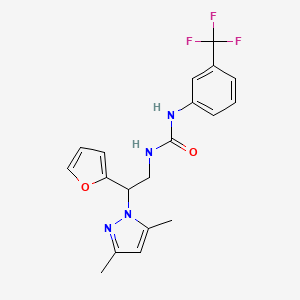
![(2Z)-2-(3,4-dimethoxyphenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2359350.png)
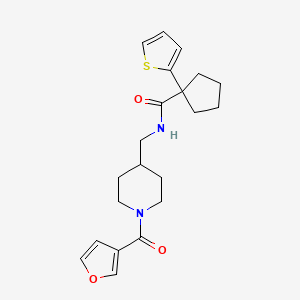
![5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2359353.png)
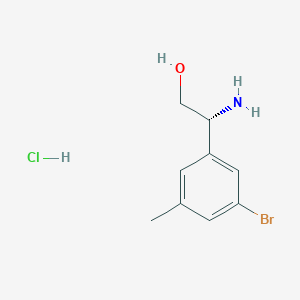
![6-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid](/img/structure/B2359357.png)

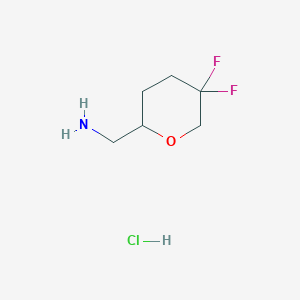
![Imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2359360.png)
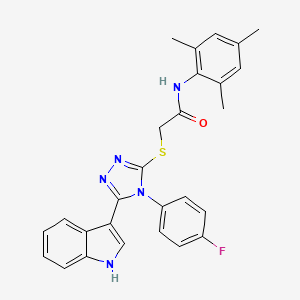
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B2359364.png)
![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2359365.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2359366.png)
